9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane
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Overview
Description
9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane is a boron-containing organic compound. It is a derivative of 9-borabicyclo[3.3.1]nonane, commonly known as 9-BBN, which is widely used in organic synthesis due to its ability to catalyze hydroboration reactions. The compound’s unique structure, featuring a boron atom within a bicyclic framework, makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of terminal alkynes with 9-BBN. The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and moderate heating to around 65°C. For example, the hydroboration of phenylacetylene with pinacolborane in the presence of 9-BBN as a catalyst can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across carbon-carbon multiple bonds.
Oxidation: Conversion of the boron-containing intermediate to alcohols or other functional groups.
Substitution: Replacement of the boron atom with other functional groups.
Common Reagents and Conditions
Hydroboration: Typically involves the use of 9-BBN and terminal alkynes in THF at elevated temperatures.
Oxidation: Commonly performed using hydrogen peroxide (H₂O₂) or sodium hydroxide (NaOH) to convert the boron intermediate to alcohols.
Substitution: Various reagents, such as halogens or organometallic compounds, can be used to replace the boron atom.
Major Products
The major products formed from these reactions include alkenylboronic esters, alcohols, and substituted alkenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the hydroboration of alkynes to form alkenylboronic esters, which are valuable intermediates in organic synthesis.
Catalysis: Acts as a catalyst in various chemical transformations, enhancing reaction rates and selectivity.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique properties.
Medicinal Chemistry: Explored for its potential in the synthesis of boron-containing drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane primarily involves the formation of a boron-carbon bond through hydroboration. The boron atom in the compound acts as an electrophile, facilitating the addition of boron-hydrogen bonds across carbon-carbon multiple bonds. This process is often followed by oxidation or substitution reactions to yield the desired products .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): The parent compound, widely used in hydroboration reactions.
9-Azabicyclo[3.3.1]nonane: A nitrogen-containing analogue with different reactivity and applications.
9-Thiabicyclo[3.3.1]nonane: A sulfur-containing analogue with unique properties.
Uniqueness
9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane is unique due to its specific structure, which includes a heptynyl group attached to the boron atom. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and catalysis.
Properties
CAS No. |
92215-45-7 |
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Molecular Formula |
C15H25B |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
9-hept-1-ynyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C15H25B/c1-2-3-4-5-6-13-16-14-9-7-10-15(16)12-8-11-14/h14-15H,2-5,7-12H2,1H3 |
InChI Key |
JHNKCYIRHXVIQR-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)C#CCCCCC |
Origin of Product |
United States |
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